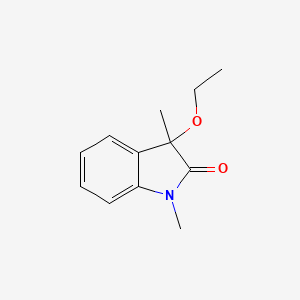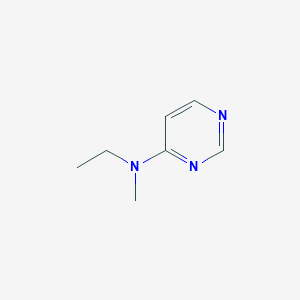
2-(Pentan-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pentan-3-yl)pyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a pentan-3-yl group at the second position Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pentan-3-yl-substituted nitrile with a suitable amidine under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of temperature, pressure, and reactant concentrations to maintain consistency and quality .
化学反应分析
Types of Reactions: 2-(Pentan-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrimidine derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products Formed:
- Oxidized derivatives with functional groups like carboxylic acids or ketones.
- Reduced derivatives with saturated side chains.
- Halogenated pyrimidine derivatives .
科学研究应用
2-(Pentan-3-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(Pentan-3-yl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various cellular pathways. These interactions can lead to the modulation of cell growth, differentiation, and apoptosis .
相似化合物的比较
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyridine ring instead of a pentan-3-yl group.
2-(Pyrimidin-2-yl)propan-2-amine: Contains an amine group, offering different reactivity and biological activity.
2-(Pyrimidin-2-yl)ethanol: Contains a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Uniqueness: 2-(Pentan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its hydrophobic pentan-3-yl group influences its solubility and interaction with biological membranes, making it a valuable compound for studying hydrophobic interactions in biological systems .
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
2-pentan-3-ylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-8(4-2)9-10-6-5-7-11-9/h5-8H,3-4H2,1-2H3 |
InChI 键 |
BREIVKDLYHCPJZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1=NC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)
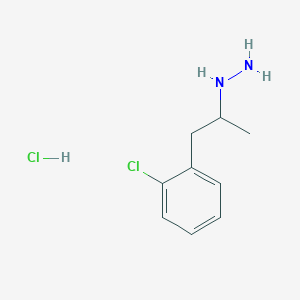
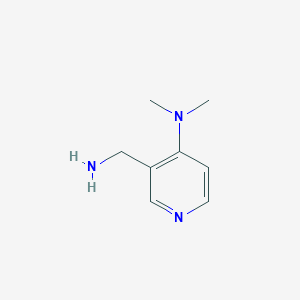
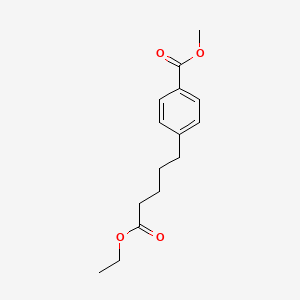
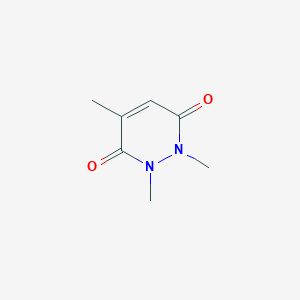

![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
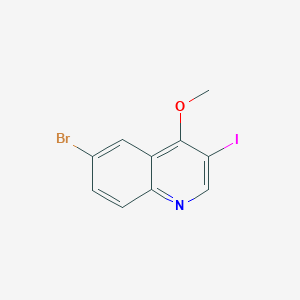
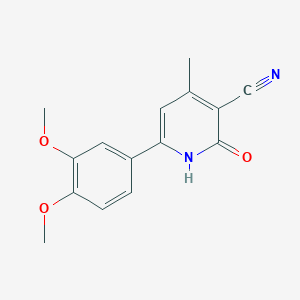
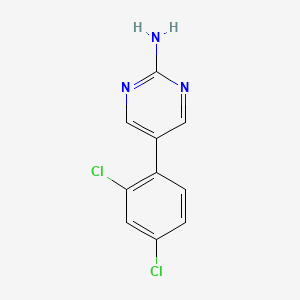
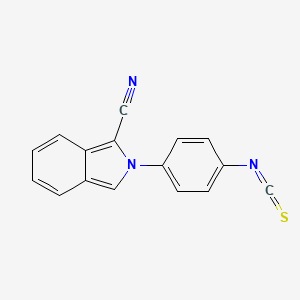
![[2,5-Dibromo-3,6-bis(2,4-dimethylphenyl)-4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxyphenyl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B13103128.png)
